1,8-Naphthyridin-2-butyric acid

説明

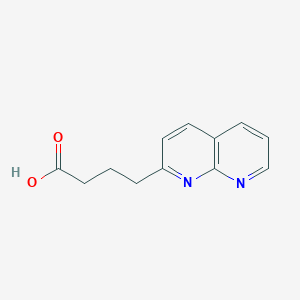

1,8-Naphthyridin-2-butyric acid (CAS 886362-95-4) is a heterocyclic compound featuring a 1,8-naphthyridine core with a butanoic acid substituent at the 2-position. The compound is synthesized via a route involving 4-ethyl butyrate, though detailed synthetic steps are proprietary . Its structure combines the aromatic rigidity of the naphthyridine scaffold with the hydrophilicity and hydrogen-bonding capacity of the carboxylic acid group, making it a candidate for biological interactions and pharmaceutical applications.

特性

IUPAC Name |

4-(1,8-naphthyridin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h2-3,6-8H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBITYXPNVQAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649692 | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-95-4 | |

| Record name | 1,8-Naphthyridine-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation and Cyclization

- The initial step involves the condensation of 2,6-diaminopyridine with keto-aldehydes or related compounds under acidic conditions to form the naphthyridine ring system.

- For example, 2,6-diaminopyridine is reacted with malic acid in sulfuric acid at elevated temperatures (110-120°C) to form 2-amino-7-hydroxy-1,8-naphthyridine intermediates.

Functional Group Transformations

- Oxidation: Selenium dioxide (SeO2) in dioxane is used to oxidize methyl groups on the naphthyridine ring to aldehydes or carboxylic acid precursors. For instance, oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine yields 2-amino-1,8-naphthyridine-7-carboxaldehyde with high yield (85%).

- Reduction and Hydrolysis: Sodium borohydride reduction converts aldehydes to hydroxymethyl derivatives, followed by alkaline hydrolysis (1N NaOH) to remove protecting groups and introduce free acid functionalities.

- Esterification and Hydrolysis: Acid chlorides derived from naphthyridine carboxylic acids are converted into acrylate esters or other esters. Subsequent hydrolysis under basic conditions (NaOH/ethanol) at temperatures ranging from room temperature to 90°C yields the free acid.

Detailed Stepwise Preparation Example

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, especially during hydrolysis and esterification steps.

- Purification: The acid product is typically isolated by neutralizing the reaction mixture, leading to precipitation of the acid, which is then filtered and recrystallized if necessary.

Summary of Key Research Findings

- The multi-step synthesis of this compound is efficient when starting from 2,6-diaminopyridine or 2-amino-7-methylnaphthyridine derivatives.

- Oxidation with selenium dioxide is a reliable method to introduce aldehyde groups that can be further transformed into carboxylic acids.

- Hydrolysis of esters under controlled basic conditions yields the target acid with high purity and yield.

- The use of acid chlorides and acrylate esters as intermediates facilitates functionalization at the 2-position of the naphthyridine ring.

- Reaction conditions such as temperature control (0-5°C for some steps, 50-55°C for hydrolysis) and solvent choice (ethanol, acetonitrile, dioxane) are critical for optimal yields.

化学反応の分析

Types of Reactions

1,8-Naphthyridin-2-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The naphthyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the naphthyridine ring .

科学的研究の応用

1,8-Naphthyridin-2-butyric acid has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.

Materials Science: It is used as a building block for the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Industry: It serves as a versatile scaffold for the development of various industrial chemicals and materials.

作用機序

The mechanism of action of 4-(1,8-naphthyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to have high affinity for integrins, which are involved in cell adhesion and signaling pathways . The presence of electron-withdrawing or electron-donating groups can influence the compound’s reactivity and interaction with biological targets .

類似化合物との比較

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

- Solubility and Bioavailability : The butyric acid chain in this compound enhances aqueous solubility compared to shorter-chain analogs (e.g., 3-carboxylic acids). However, bioavailability radar graphs () indicate that N-alkylated 3-carboxylic acids exhibit optimal drug-likeness (e.g., lipophilicity, polarity) .

- Metal Coordination : The geminal nitrogen atoms in the 1,8-naphthyridine core enable chelation of metal ions (e.g., Pt²⁺, Cu²⁺), a feature exploited in antibacterial and enzyme-inhibiting derivatives .

生物活性

1,8-Naphthyridin-2-butyric acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of a carboxylic acid group enhances its potential interactions with various biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the activity of topoisomerase II enzymes, which are crucial for DNA replication and transcription in bacteria.

- Mechanism : The inhibition of topoisomerase II leads to bacterial cell death, making these compounds effective against both Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .

Anticancer Effects

This compound has also been investigated for its anticancer properties. It has shown promise in modulating cancer cell growth through various pathways.

- Case Study : In vitro studies indicated that naphthyridine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins . For example, a derivative demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

Anti-inflammatory Potential

The compound may possess anti-inflammatory properties as well. Preliminary studies suggest that it can reduce the production of pro-inflammatory cytokines in animal models of inflammation .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Similar to other naphthyridine derivatives, it may act as a kinase inhibitor, which is vital for regulating various cellular processes .

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic routes for 1,8-naphthyridin-2-butyric acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound (CAS 886362-95-4) commonly involves multicomponent reactions (MCRs) or condensation strategies. For example, MCRs using substituted aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts like TBBDA or PBBS can efficiently generate the naphthyridine core . Alternatively, a stepwise approach via ethyl 4-acetylbutyrate intermediates has been reported, with cyclization and hydrolysis steps critical for achieving high purity . Optimization of solvent systems (e.g., ethanol vs. acetonitrile) and temperature (reflux vs. ambient) significantly impacts yield, with MCRs often preferred for their atom economy (>70% yields reported) .

Q. How can structural characterization of this compound derivatives be systematically performed?

Characterization typically involves:

- FTIR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and naphthyridine ring vibrations (C=N stretches ~1600 cm⁻¹) .

- NMR : Distinct aromatic proton signals (δ 8.0–9.5 ppm for naphthyridine protons) and alkyl chain resonances (δ 1.5–3.0 ppm for butyric acid moiety) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 202.213 for C₁₁H₁₀N₂O₂ analogs) and fragmentation patterns to confirm substituents .

- X-ray crystallography : Resolves π-stacking interactions in the naphthyridine core, critical for understanding solid-state reactivity .

Q. What are the recommended safety protocols for handling 1,8-naphthyridine derivatives in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as naphthyridines may release toxic vapors (e.g., HCN) under decomposition .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to hazardous waste regulations due to potential aquatic toxicity (WGK 3 classification) .

Advanced Research Questions

Q. How do structural modifications to the naphthyridine core influence biological activity in kinase inhibition studies?

Substitutions at the 2- and 3-positions of the naphthyridine ring significantly alter kinase binding. For example:

- Butyric acid chain at position 2 : Enhances hydrogen bonding with ATP-binding pockets (e.g., EGFR inhibition IC₅₀ < 1 µM) due to carboxylate interactions .

- Halogenation (e.g., Br at position 6) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .

- Methyl groups at positions 5/6/7 : Steric hindrance can disrupt π-π stacking with kinase residues, reducing potency .

Q. What computational strategies are effective in predicting ADMET properties of this compound analogs?

- In silico tools : Use SwissADME or ADMETlab 2.0 to predict bioavailability (e.g., topological polar surface area <90 Ų for optimal absorption) and CYP450 inhibition risks .

- Molecular docking (AutoDock Vina) : Simulate binding to serum albumin (PDB 1AO6) to assess plasma protein binding, a key determinant of half-life .

- PASS analysis : Predict antimicrobial activity (Pa > 0.7 for E. coli) based on electron-withdrawing substituents enhancing DNA gyrase binding .

Q. How can contradictions in reported biological activity data for naphthyridine derivatives be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin for IC₅₀ comparisons) .

- Dose-response validation : Replicate EC₅₀ values across ≥3 independent experiments to confirm potency trends .

- Structural verification : Re-characterize compounds via LC-MS to rule out degradation or isomerization artifacts .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Multicomponent (MCR) | 78 | 95 | TBBDA, EtOH, reflux | |

| Stepwise condensation | 65 | 98 | NaH, DMF, 80°C | |

| Friedländer cyclization | 72 | 90 | Pd(OAc)₂, DMSO, 120°C |

Q. Table 2. Biological Activity vs. Substituents

| Derivative | Target | IC₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-(1,8-Naphthyridin-2-yl)butanoic acid | EGFR | 0.89 | Unmodified butyric chain | |

| 6-Bromo analog | DNA gyrase | 2.1 | Br at position 6 | |

| 5,6,7-Trimethyl analog | CYP3A4 | >50 | Methyl steric hindrance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。